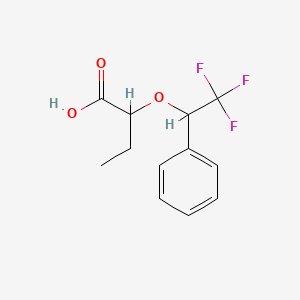
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid is a chemical compound with the molecular formula C12H13F3O3 and a molecular weight of 262.225 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy moiety, which is further connected to a butyric acid backbone
Vorbereitungsmethoden
The synthesis of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoro-1-phenylethanol with butyric acid under specific conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethoxy moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid can be compared with other similar compounds such as:
2-(2,2,2-Trifluoro-1-phenylethoxy)propanoic acid: This compound has a similar structure but with a propanoic acid backbone instead of butyric acid.
2-(2,2,2-Trifluoro-1-phenylethoxy)acetic acid: This compound features an acetic acid backbone, making it smaller and potentially more reactive.
2-(2,2,2-Trifluoro-1-phenylethoxy)benzoic acid: This compound has a benzoic acid backbone, which may influence its aromaticity and reactivity.
Eigenschaften
CAS-Nummer |
71074-91-4 |
|---|---|
Molekularformel |
C12H13F3O3 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoro-1-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-2-9(11(16)17)18-10(12(13,14)15)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
FEMGBYBAJXQFNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


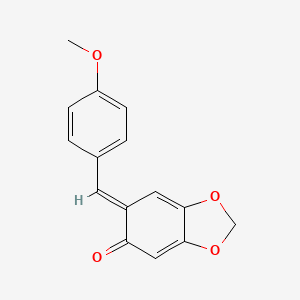
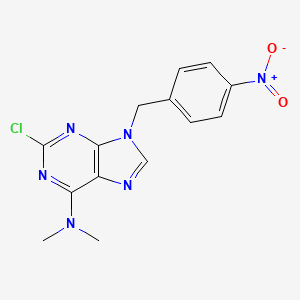
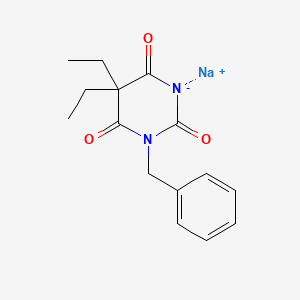
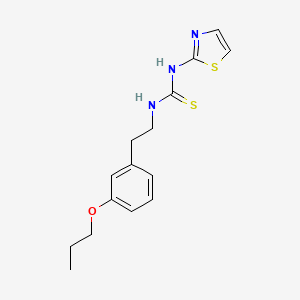
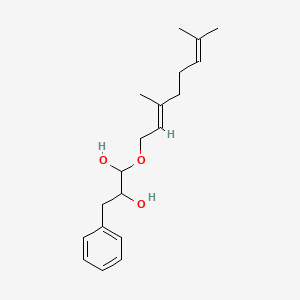


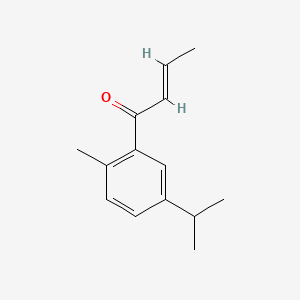
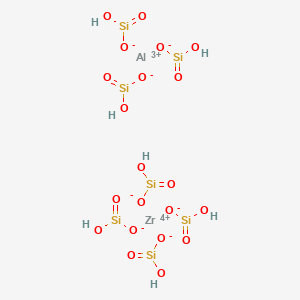
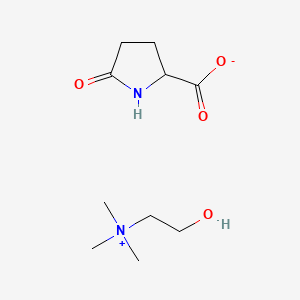
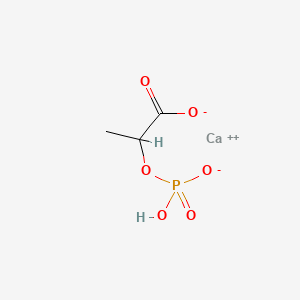

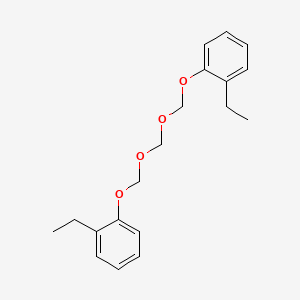
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
